![molecular formula C28H18ClN5O4 B403361 (4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B403361.png)
(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in the synthesis include hydrazine hydrate, benzoyl chloride, and nitrobenzene derivatives. The reaction is often conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce corresponding oxides.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-Benzoyl-4-chloro-phenyl)-hydrazono]-2-(4-methyl-phenyl)-5-phenyl-2,4-dihydr
- **4-[(2-Benzoyl-4-chloro-phenyl)-hydrazono]-2-(4-ethyl-phenyl)-5-phenyl-2,4-dihydr
Uniqueness
(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various transformations, making the compound versatile for different applications.
Properties
Molecular Formula |
C28H18ClN5O4 |
|---|---|
Molecular Weight |
523.9g/mol |
IUPAC Name |
4-[(2-benzoyl-4-chlorophenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H18ClN5O4/c29-20-11-16-24(23(17-20)27(35)19-9-5-2-6-10-19)30-31-26-25(18-7-3-1-4-8-18)32-33(28(26)36)21-12-14-22(15-13-21)34(37)38/h1-17,32H |
InChI Key |
IAMAWYJPCOFUGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,6-Dimethyl-morpholin-4-yl)-2-oxo-ethyl]-isoindole-1,3-dione](/img/structure/B403280.png)
![5-[2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B403281.png)
![(4E)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403282.png)
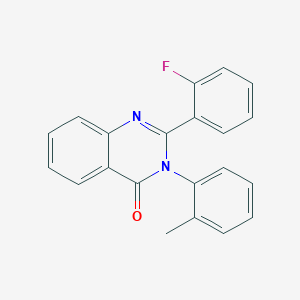
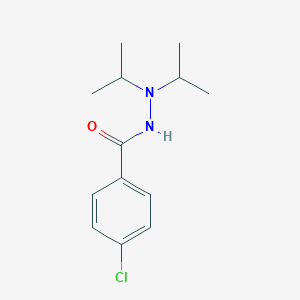
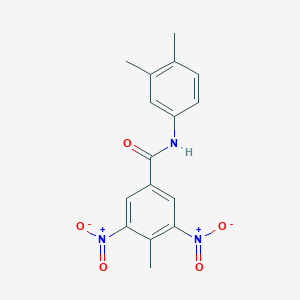
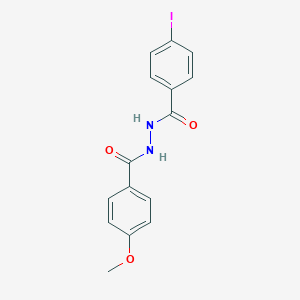
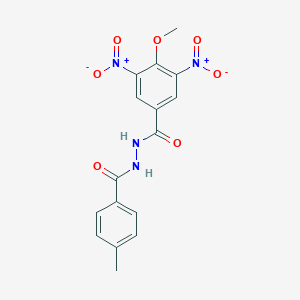



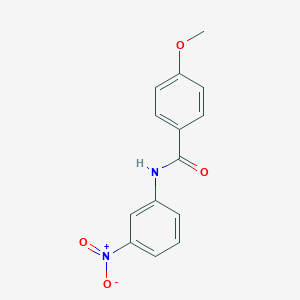
![(4Z)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403301.png)
